Cas no 2649014-98-0 (5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole)

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole
- 2649014-98-0
- EN300-1863420
-
- インチ: 1S/C13H13N3O/c1-10(14-9-17)13-8-12(15-16(13)2)11-6-4-3-5-7-11/h3-8,10H,1-2H3
- InChIKey: JWLMCBBOBJJJOQ-UHFFFAOYSA-N
- ほほえんだ: O=C=NC(C)C1=CC(C2C=CC=CC=2)=NN1C
計算された属性
- せいみつぶんしりょう: 227.105862047g/mol
- どういたいしつりょう: 227.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1863420-0.1g |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |
2649014-98-0 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1863420-2.5g |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |
2649014-98-0 | 2.5g |
$2520.0 | 2023-09-18 | ||
Enamine | EN300-1863420-5.0g |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |
2649014-98-0 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1863420-10.0g |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |
2649014-98-0 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1863420-5g |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |
2649014-98-0 | 5g |
$3728.0 | 2023-09-18 | ||
Enamine | EN300-1863420-1.0g |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |
2649014-98-0 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1863420-1g |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |
2649014-98-0 | 1g |
$1286.0 | 2023-09-18 | ||
Enamine | EN300-1863420-0.25g |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |
2649014-98-0 | 0.25g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1863420-0.05g |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |
2649014-98-0 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1863420-0.5g |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |
2649014-98-0 | 0.5g |
$1234.0 | 2023-09-18 |
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole 関連文献
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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7. Book reviews
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazoleに関する追加情報
5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole: A Comprehensive Overview
The compound 5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS No. 2649014-98-0) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an isocyanate group (-N=C=O) at the 5-position and a methyl group at the 1-position, along with a phenyl substituent at the 3-position, makes this molecule unique in terms of its chemical properties and reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and materials science. The isocyanate functionality in this compound adds versatility to its applications, as it can participate in various reactions such as polymerization, cross-linking, and urethane formation. The phenyl group introduces aromaticity and enhances the molecule's stability, while the methyl group at the 1-position contributes to its electronic properties.
One of the most notable applications of 5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole is in the development of advanced materials with tailored properties. Researchers have explored its use in creating high-performance polymers, coatings, and adhesives. The ability of this compound to undergo controlled polymerization under specific conditions has made it a valuable precursor for synthesizing materials with enhanced mechanical and thermal stability.
In addition to its role in materials science, this compound has also gained attention in the field of catalysis. Studies have shown that derivatives of pyrazole can act as efficient catalysts for various organic transformations, including oxidation and cycloaddition reactions. The presence of an isocyanate group in this compound further enhances its catalytic potential by providing additional sites for interaction with substrates.
The synthesis of 5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole involves a multi-step process that typically begins with the preparation of pyrazole precursors. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better control over the product's purity. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction rates and improve selectivity during the formation of this compound.
From a structural standpoint, the molecule exhibits a planar geometry due to the aromatic nature of the pyrazole ring. The conjugation between the nitrogen atoms and the adjacent carbon atoms contributes to its electronic delocalization, which plays a crucial role in determining its reactivity. The steric effects introduced by the methyl and phenyl groups further influence its chemical behavior, making it suitable for a wide range of applications.
One area where this compound has shown significant promise is in drug design. Its ability to form hydrogen bonds and interact with biological molecules makes it a potential candidate for developing bioactive compounds. Recent studies have explored its use as a scaffold for designing inhibitors targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders.
In conclusion, 5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS No. 2649014-98-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, functional groups, and reactivity make it an invaluable tool for researchers working in chemistry, materials science, and pharmacology. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing technological and medical innovations.
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